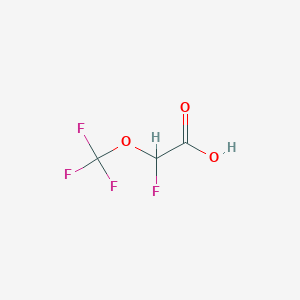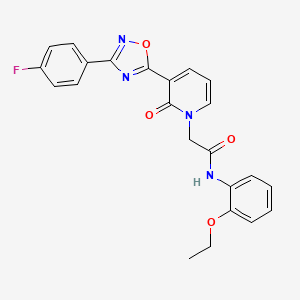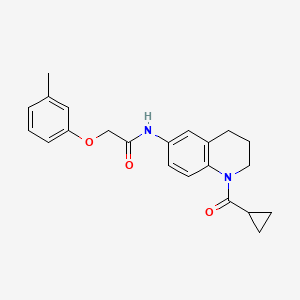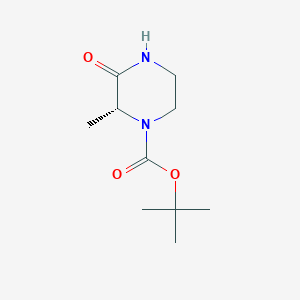
2-Fluoro-2-(trifluoromethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(trifluoromethoxy)acetic acid is a fluorinated carboxylic acid with the molecular formula C3H2F4O3 and a molecular weight of 162.04 g/mol. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a trifluoromethoxy group attached to the central carbon atom. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of trifluoromethanol with a fluorinated acetic acid derivative under specific conditions . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-Fluoro-2-(trifluoromethoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The production process is designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(trifluoromethoxy)acetic acid undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions: The reactions typically involve the use of common reagents such as alcohols, amines, and catalysts like strong acids or bases. The conditions may vary depending on the desired product but often include controlled temperatures and reaction times to ensure optimal yields.
Major Products Formed: The major products formed from these reactions include esters, amides, and decarboxylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
2-Fluoro-2-(trifluoromethoxy)acetic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for introducing the trifluoromethoxy group into various molecules, enhancing their lipophilicity and metabolic stability.
Medicinal Chemistry: Researchers use it to synthesize potential antithrombotic agents and lipoxygenase inhibitors.
Materials Science: The compound’s unique properties make it beneficial in the development of novel materials with enhanced stability and performance.
Agrochemicals: Some derivatives exhibit herbicidal or fungicidal activity, making them valuable in agricultural applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(trifluoromethoxy)acetic acid involves its interaction with biological systems through its functional groups. The trifluoromethoxy group introduces electron-withdrawing character, enhancing the compound’s lipophilicity and metabolic stability. This allows the compound to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Perfluoro-2-methoxyacetic acid (PFMOAA): Similar in structure but with different fluorination patterns.
Difluoro(trifluoromethoxy)acetic acid: Another fluorinated acetic acid derivative with distinct properties.
Uniqueness: 2-Fluoro-2-(trifluoromethoxy)acetic acid is unique due to its specific combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in enhancing the lipophilicity and metabolic stability of compounds in drug discovery and agrochemical development.
Properties
IUPAC Name |
2-fluoro-2-(trifluoromethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O3/c4-1(2(8)9)10-3(5,6)7/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNGIQVEXYDMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)



![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)
![4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2687595.png)
![4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2687596.png)
![6-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2687598.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2687599.png)

![2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2687605.png)
